molecular formula C13H15ClN4O B2979939 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea CAS No. 525578-20-5

1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea

Cat. No.: B2979939
CAS No.: 525578-20-5
M. Wt: 278.74
InChI Key: IQBDFUCXGDSSMJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group and a dimethylpyrazolylmethyl group linked through a urea moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea typically involves the reaction of 4-chloroaniline with 1,3-dimethyl-4-formylpyrazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(2,3-dichlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea

Uniqueness

1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea is unique due to the presence of the dimethylpyrazolylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-9-10(8-18(2)17-9)7-15-13(19)16-12-5-3-11(14)4-6-12/h3-6,8H,7H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBDFUCXGDSSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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